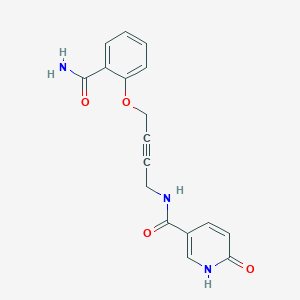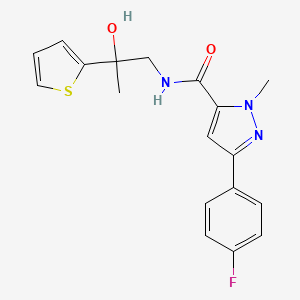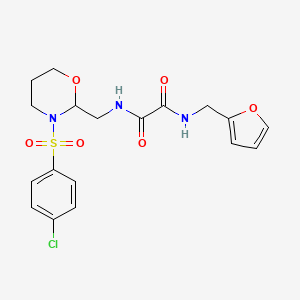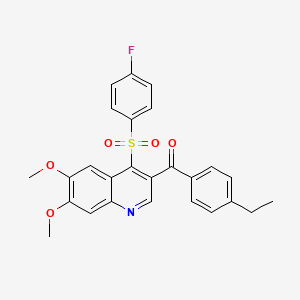
4-(4-Chlorophenyl)-1,3-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine, focusing on six unique fields:
Antiviral Agents
4-(4-Chlorophenyl)-1,3-thiazol-5-amine has shown potential as an antiviral agent. Research indicates that derivatives of this compound can inhibit the replication of certain viruses, making it a candidate for developing antiviral drugs. Its structure allows it to interfere with viral enzymes or proteins, thereby preventing the virus from multiplying .
Antibacterial Applications
This compound has been studied for its antibacterial properties. It can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to the death of bacterial cells. This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains .
Antifungal Agents
4-(4-Chlorophenyl)-1,3-thiazol-5-amine has also been explored for its antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell membrane integrity or metabolic processes. This application is particularly valuable in agriculture to protect crops from fungal infections .
Anticancer Research
In the field of oncology, 4-(4-Chlorophenyl)-1,3-thiazol-5-amine has been investigated for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells or inhibit their proliferation. This makes it a potential candidate for developing chemotherapeutic agents .
Agricultural Pesticides
This compound has applications in agriculture as a pesticide. Its ability to act against a variety of pests, including insects and fungi, makes it useful for protecting crops. It can be formulated into sprays or coatings to prevent pest infestations and improve crop yields .
Pharmaceutical Intermediates
4-(4-Chlorophenyl)-1,3-thiazol-5-amine is used as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to be modified into different derivatives that can serve as active ingredients in medications for various diseases .
Neuroprotective Agents
Research has also explored the neuroprotective effects of this compound. It has shown potential in protecting nerve cells from damage due to oxidative stress or neurotoxins. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
Lastly, 4-(4-Chlorophenyl)-1,3-thiazol-5-amine has been studied for its anti-inflammatory properties. It can inhibit the production of inflammatory mediators in the body, making it a potential candidate for treating inflammatory conditions such as arthritis .
These diverse applications highlight the versatility and potential of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine in various scientific research fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
This could involve binding to specific receptors or enzymes, altering their function and triggering downstream effects .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed, metabolized, and excreted, with good bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as reducing reactive oxygen species levels and boosting the glutathione system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTRFFRSGLDMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-thiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)
![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)
